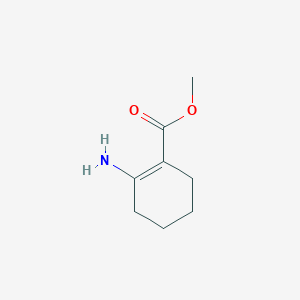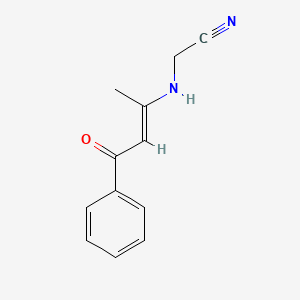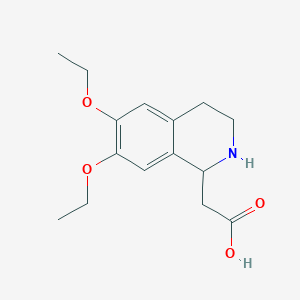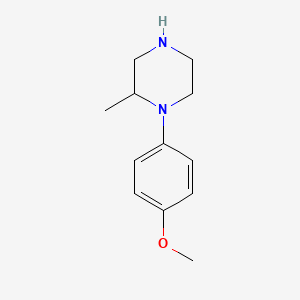
1-(4-Methoxyphenyl)-2-methylpiperazine
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst has been described . Another study reported a four-step synthesis of a related compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometric parameters, vibrational wavenumbers, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties were calculated over the optimized structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, a study performed conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules .
科学的研究の応用
Synthesis and Characterization
- Synthesis of Methoxypiperamide : A study by Power et al. (2014) involved the synthesis of methoxypiperamide (MEOP), which includes a 4-methoxyphenyl component. The compound was characterized using various analytical techniques, including nuclear magnetic resonance and mass spectrometry.
Pharmacological Properties
- Selective Muscarinic Antagonists : Research by Kozlowski et al. (2000) discovered compounds including a 4-methoxyphenyl moiety as M2 selective muscarinic antagonists, indicating their potential for targeting specific muscarinic receptors.
- Serotonin Ligands : A study by Glennon et al. (1988) found that derivatives including 1-(2-methoxyphenyl)piperazine showed high affinity for 5-HT1A serotonin receptors, suggesting their relevance in serotonergic system research.
- Inhibition of ABCB1 Activity : Colabufo et al. (2008) investigated compounds with a 2-[(3-methoxyphenylethyl)phenoxy] moiety linked to different basic nuclei like 4-methylpiperazine, demonstrating their potential to inhibit ABCB1 activity, which is crucial in the study of multidrug resistance in cancer.
Therapeutic Potential
- Antidepressant and Anxiolytic Effects : A study by Pytka et al. (2015) evaluated compounds such as 4-(2-methoxyphenyl)piperazynine derivatives for their antidepressant and anxiolytic effects in animal models, highlighting their therapeutic potential.
Anti-Platelet and Analgesic Effects
- Anti-Platelet Actions : Research by Dohi et al. (1993) on FR122047, containing a 4-methoxyphenyl moiety, showed potent anti-platelet actions, suggesting its use as an anti-platelet agent.
- Analgesic Effect Profile : The study by Ochi et al. (2000) on another derivative, FR122047, indicated its potential as an analgesic agent in chemical nociceptive models.
Bioactivity and Synthesis of Derivatives
- Mannich Bases with Piperazines : A study by [Gul et al. (2019)](https://consensus.app/papers/mannich-bases-piperazines-bioactivities-gul/a50e3ac5f14f5a44a18a0443136a58d6/?utm_source=chatgpt) synthesized new Mannich bases with substituted piperazines, including derivatives with a 1-(2-methoxyphenyl)piperazine moiety. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects.9. Novel Phenolic Mannich Bases : Another research Gul et al. (2019) focused on the synthesis of novel phenolic Mannich bases with different substituted piperazines, including 1-(2-methoxyphenyl)piperazine. These compounds showed promising results in cytotoxic, anticancer, and carbonic anhydrase inhibitory activities.
Molecular Mechanism and Metabolism Studies
- Study on Molecular Mechanisms : The work of Verdonk et al. (1997) investigated the structural characteristics of phenylpiperazines, including derivatives with a 2-methoxyphenyl component, to understand their actions at the serotonin 5-HT2C receptor.
- Metabolism of Piperazine Derivatives : A study by Jiang et al. (2007) explored the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile, providing insights into the biotransformation of these compounds.
Safety And Hazards
将来の方向性
Future research could focus on further exploring the properties and potential applications of “1-(4-Methoxyphenyl)-2-methylpiperazine”. For instance, a study synthesized a new triazol-3-one from the reduction reaction of a heterocyclic thioketone . Another study reported the synthesis and structure determination of a related compound .
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-3-5-12(15-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIROHVGZARUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957358 | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpiperazine | |
CAS RN |
35947-12-7 | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-2-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

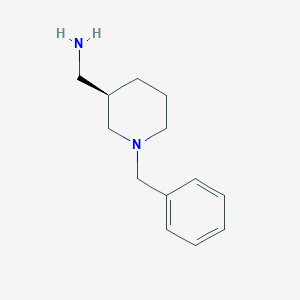

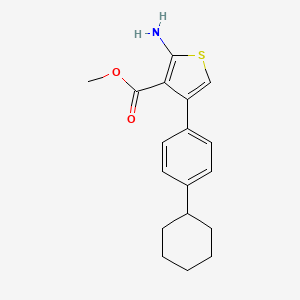
![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)
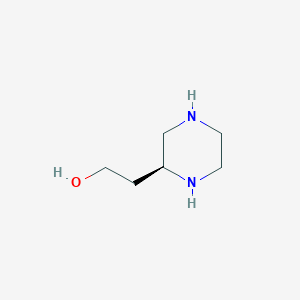
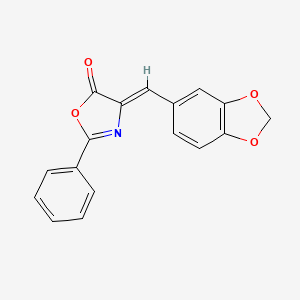
![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)
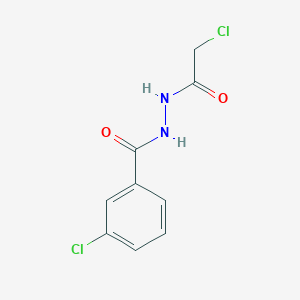
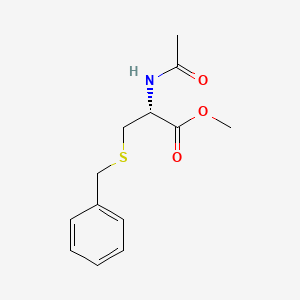
![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
